molecular formula C15H11I4NO4 B1204594 DL-Thyroxine CAS No. 300-30-1

DL-Thyroxine

Katalognummer B1204594
CAS-Nummer: 300-30-1
Molekulargewicht: 776.87 g/mol
InChI-Schlüssel: XUIIKFGFIJCVMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of DL-Thyroxine and its analogs involves complex chemical processes aimed at replicating the natural hormone's structure and activity. Jorgensen and Kaul (2006) described the synthesis of thyroxine analogs, including 3,5-diiodo-4-(2',3'-dimethylphenoxy)-DL-phenylalanine, to study the biological response of alkyl substituents in thyroxine analogs. These compounds displayed thyromimetic activity, highlighting the synthetic approach's effectiveness in producing functional thyroxine analogs (Jorgensen & Kaul, 2006).

Molecular Structure Analysis

The molecular structure of DL-Thyroxine is pivotal to its biological activity. The enantioselective separation and quantitative analysis of D- and L-thyroxine by high-performance liquid chromatography have provided insights into the distinct roles of each enantiomer in pharmaceutical applications and their biochemical pathways (Gika et al., 2004).

Chemical Reactions and Properties

The chemical properties of DL-Thyroxine, including its reactivity and interactions with other molecules, are essential for understanding its mechanism of action. Studies on the enzymic pathway for thyroxine synthesis have revealed that thyroxine synthesis involves multiple steps, starting from diiodotyrosine and requiring several enzymes and cofactors. This pathway underscores the complexity of thyroxine's biosynthesis and its chemical properties (Blasi, Fragomele, & Covelli, 1969).

Physical Properties Analysis

The physical properties of DL-Thyroxine, such as solubility, stability, and crystalline structure, influence its pharmacokinetic behavior and efficacy as a therapeutic agent. The analysis of thyroxine and its metabolites using various techniques, including liquid chromatography and mass spectrometry, has provided detailed information on its physical properties and metabolic fate in biological systems (Mak, Wehe, Sperling, & Karst, 2015).

Chemical Properties Analysis

The chemical properties analysis of DL-Thyroxine focuses on its functional groups, reactivity, and interaction with biological molecules. The binding affinity and specificity of thyroxine to thyroid hormone receptors are critical for its biological function, influencing metabolic processes and energy homeostasis. Techniques such as competitive protein binding analysis and enzyme immunoassays have been utilized to quantify thyroxine levels and study its chemical properties in clinical samples (Murphy & Pattee, 1964).

Wissenschaftliche Forschungsanwendungen

Chromatographic Separation and Analysis

  • Development of a Validated HPLC Method : A study by Jin, Baek, and Lee (2007) developed a liquid chromatographic method for the simultaneous determination of D- and L-Thyroxine in human plasma. This method utilized a chiral crown ether derived stationary phase for the separation of thyroxine enantiomers, providing insights into thyroxine's enantiomer-specific biological activities and their pharmacological distinctions (Jin, Baek, & Lee, 2007).

  • Enantiomer Separation in Pharmaceuticals : Jeon, Kim, and Han (2010) conducted a study to optimize liquid chromatographic conditions for direct enantiomer separation of thyroxine using a crown ether type chiral stationary phase. This research is significant for ensuring the optical purity of L-thyroxine in pharmaceutical products (Jeon, Kim, & Han, 2010).

Improvement of Pharmaceutical Formulations

  • Gamma Cyclodextrin Inclusion Complex : Lakkakula et al. (2012) explored the formation of an inclusion complex between L-thyroxine and gamma cyclodextrin. This study aimed at improving the oral delivery of thyroxine by enhancing its solubility, stability, and reducing toxicity, which is crucial for effective therapeutic applications (Lakkakula et al., 2012).

Clinical Applications in Hypothyroidism and Related Conditions

  • Subclinical Hypothyroidism : Razvi et al. (2007) found that treatment of subclinical hypothyroidism with L-thyroxine improves cardiovascular risk factors and quality of life. This research highlights the clinical significance of L-thyroxine in managing thyroid dysfunctions (Razvi et al., 2007).

  • Bone Metabolism in Hypothyroidism : Meier et al. (2004) conducted a study showing that L-thyroxine treatment in patients with subclinical hypothyroidism leads to activation of bone turnover. This indicates the broader physiological implications of L-thyroxine beyond thyroid hormone regulation (Meier et al., 2004).

  • Cognitive and Neurological Effects : Alzoubi et al. (2009) researched the effects of L-thyroxine treatment on learning and memory impairment induced by hypothyroidism in animal models. Their findings suggest therapeutic potential in cognitive impairments associated with thyroid hormone deficiencies (Alzoubi et al., 2009).

Novel Derivatives and Metabolic Screening

  • 3-Iodothyronamine Discovery : Scanlan et al. (2004) identified 3-iodothyronamine, a derivative of thyroxine, exhibiting rapid physiological effects contrary to those associated with excess thyroid hormone. This opens new avenues for understanding thyroid hormone actions and potential therapeutic applications (Scanlan et al., 2004).

  • Newborn Screening by MS/MS : Chace et al. (2009) developed a new MS/MS method for rapid screening of thyroxine from dried blood spots. This technique is pivotal for early detection and treatment of congenital hypothyroidism (Chace et al., 2009).

Safety And Hazards

When handling DL-Thyroxine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Zukünftige Richtungen

While thyroxine (T4), 3,3’,5-triiodothyronine (T3), and 3,3’,5’-triiodothyronine (rT3) have routine methods available for evaluating patients with suspected thyroid disease, appropriate methods for the measurement of other thyroid hormone metabolites (THMs) are lacking . Future research directions emphasize areas requiring more attention to overcome existing barriers and improve thyroid cancer detection solutions .

Eigenschaften

IUPAC Name

2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIIKFGFIJCVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11I4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023662
Record name DL-Thyroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Thyroxine

CAS RN

300-30-1, 55-03-8, 51-48-9
Record name (±)-Thyroxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Thyroxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name eltroxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name thyroxine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Thyroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-DL-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THYROXINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR0BV3BRIA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Thyroxine
Reactant of Route 2
DL-Thyroxine
Reactant of Route 3
Reactant of Route 3
DL-Thyroxine
Reactant of Route 4
DL-Thyroxine
Reactant of Route 5
DL-Thyroxine
Reactant of Route 6
DL-Thyroxine

Citations

For This Compound
1,230
Citations
CR Harington - Biochemical Journal, 1928 - ncbi.nlm.nih.gov
… Since no further immediate progress could be made in this direction, it was decided to tackle the question from the other end, and to attempt the resolution of synthetic dl-thyroxine. It will …
Number of citations: 58 www.ncbi.nlm.nih.gov
WE Griesbach, TH Kennedy, HD Purves - Nature, 1947 - nature.com
… the biological activities of l- and dl-thyroxine in rats receiving 4-… Pitt Rivers• ; ( 4) dlthyroxine presented by Burroughs W ellcome … to be 2·3 micrograms of dl-thyroxine per 100 gm. per day. …
Number of citations: 8 idp.nature.com
EC Jorgensen, PE Berteau - Journal of Medicinal Chemistry, 1971 - ACS Publications
… The steric importance for the relative position of the phenolic OH in the naphthyl ether series is in contrast to its apparent lack of importance in o-DL-thyroxine. Therefore, the l …
Number of citations: 10 pubs.acs.org
GA Brine, KG Boldt, ML Coleman - Organic Preparations and …, 1988 - Taylor & Francis
… Previously we described the evaluat.ion of seven DL-thyroxine analogs as Potential internal standards for the reversed-phase HPLC analysis of thyroidal amino acids.l …
Number of citations: 2 www.tandfonline.com
JY Jin, CS Baek, WJ Lee - Bulletin of the Korean Chemical Society, 2007 - koreascience.kr
… L-Thyroxine and L-phenylglycine were purchased from Aldrich (WI, USA) and DLthyroxine was purchased from TCI (Japan). Human plasma was obtained from Red Cross Blood Center …
Number of citations: 14 koreascience.kr
B Sure, L Easterling - The Journal of Nutrition, 1950 - Elsevier
… In the present communica tion experimental evidence is presented on the basis of which it is evident that 0.2 to 0.5 (jg daily of crystalline vitamin B1:¡ not only protects against the entire …
Number of citations: 30 www.sciencedirect.com
A Albert, FR KEATING JR - The Journal of Clinical …, 1949 - academic.oup.com
WE have been investigating the metabolism of thyroid compounds in the human by radioisotopic methods (1, 2, 3, 4). At the outset of our studies, the nature of circulating thyroid …
Number of citations: 68 academic.oup.com
E Frieden, RJ Winzler - Journal of Biological Chemistry, 1948 - Elsevier
Methods Amphibian lbfetamorphosis-The effect of thyroxine and its analogues on amphibian metamorphosis was followed by observing the diminution of total body length essentially …
Number of citations: 51 www.sciencedirect.com
E FRIEDEN, EB TUCKICH, RJ WINZLER - Endocrinology, 1949 - academic.oup.com
… administered DL-thyroxine as indicated by a plot of DL-thyroxine … given daily doses of DL-thyroxine by the indicated route. … One factor contributing to the high oral activity of DL-thyroxine …
Number of citations: 17 academic.oup.com
S Gabay, F Vivanco, F Ramos, CJ Diaz - Archives of Biochemistry and …, 1961 - Elsevier
… This work herein presented was carried out on femurs of rats subjected to intoxication of MAAN and simultaneously receiving dl-thyroxine and cortisone as protective agents. The …
Number of citations: 13 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.